What is the chemical structure and formula of 1-[4-(Benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene
What is the chemical structure and formula of 1-[4-(Benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene
An In-Depth Technical Guide to 1-[4-(Benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene: Synthesis, Characterization, and Potential Applications
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical compound 1-[4-(Benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene, a molecule of significant interest in the fields of medicinal chemistry and drug development. Its complex structure, featuring a unique combination of functional groups, presents both challenges and opportunities in synthetic chemistry and offers a versatile scaffold for the design of novel therapeutic agents. This document will delve into its chemical structure, a proposed synthetic pathway, methods for its characterization, and a discussion of its potential applications, grounded in established chemical principles and supported by relevant literature.
Chemical Structure and Physicochemical Properties
The structure of 1-[4-(Benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene is characterized by a diaryl ether linkage. A 4-(benzyloxy)-3-fluorophenoxy group is attached to a 2-bromo-4-nitrobenzene moiety at the C1 position.
Chemical Formula: C₁₉H₁₃BrFNO₄
Molecular Weight: 430.22 g/mol
The IUPAC name for this compound is 1-(4-(benzyloxy)-3-fluorophenoxy)-2-bromo-4-nitrobenzene. The presence of a fluorine atom, a bromine atom, a nitro group, and a bulky benzyloxy group on the two phenyl rings dictates its electronic properties, reactivity, and potential biological activity.
Table 1: Calculated Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 430.22 g/mol | Calculated |
| XLogP3 | 5.6 | Predicted |
| Hydrogen Bond Donor Count | 0 | Calculated |
| Hydrogen Bond Acceptor Count | 5 | Calculated |
| Rotatable Bond Count | 5 | Calculated |
Proposed Synthesis: A Mechanistic Approach
The synthesis of 1-[4-(Benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene can be achieved through a nucleophilic aromatic substitution reaction, a cornerstone of synthetic organic chemistry. The proposed pathway involves the reaction of 4-(benzyloxy)-3-fluorophenol with 1,2-dibromo-4-nitrobenzene.
Experimental Protocol: Synthesis of 1-[4-(Benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene
Step 1: Preparation of the Nucleophile (Potassium 4-(benzyloxy)-3-fluorophenoxide)
-
To a solution of 4-(benzyloxy)-3-fluorophenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq.).
-
Stir the mixture at room temperature for 1 hour to ensure the complete formation of the potassium phenoxide salt. The causality here is the deprotonation of the phenolic hydroxyl group by the base to generate a more potent nucleophile.
Step 2: Nucleophilic Aromatic Substitution
-
To the solution containing the potassium 4-(benzyloxy)-3-fluorophenoxide, add 1,2-dibromo-4-nitrobenzene (1.2 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). The higher temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient aromatic ring.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1-[4-(Benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 1-[4-(Benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene.
Structural Elucidation and Spectroscopic Analysis
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While experimental data for this specific molecule is not available, we can predict the expected spectral features based on its structure and data from analogous compounds.[1][2]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic protons on the 2-bromo-4-nitrobenzene ring: Three distinct signals in the downfield region (δ 7.5-8.5 ppm).- Aromatic protons on the 4-(benzyloxy)-3-fluorophenoxy ring: Three distinct signals in the range of δ 6.8-7.2 ppm.- Aromatic protons of the benzyl group: A multiplet around δ 7.3-7.5 ppm.- Methylene protons of the benzyl group: A singlet around δ 5.1 ppm. |
| ¹³C NMR | - Aromatic carbons: Multiple signals in the range of δ 110-160 ppm. The carbons attached to electron-withdrawing groups (NO₂, Br, F, O) will be shifted downfield.- Methylene carbon of the benzyl group: A signal around δ 70 ppm. |
| Mass Spec. (EI) | - Molecular ion peak (M⁺) at m/z ≈ 430 and 432 with an intensity ratio of approximately 1:1 due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).- Characteristic fragmentation patterns corresponding to the loss of NO₂, Br, and the benzyloxy group. |
Standard sample preparation for NMR would involve dissolving 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent like CDCl₃.[1] For mass spectrometry using electron ionization (EI), a dilute solution in a volatile organic solvent would be injected into the instrument.[1]
Potential Applications in Drug Development
The structural motifs present in 1-[4-(Benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene are of significant interest in medicinal chemistry and drug discovery.
-
Diaryl Ether Scaffold: The diaryl ether linkage is a common feature in many biologically active compounds, providing a degree of conformational flexibility that can be advantageous for binding to protein targets.
-
Fluorine Substitution: The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate pKa.[3]
-
Nitroaromatics: Nitroaromatic compounds are precursors to anilines, which are versatile intermediates in the synthesis of a wide range of pharmaceuticals. Additionally, some nitroaromatic compounds themselves exhibit biological activity. For instance, nitro-substituted compounds have been investigated for their potential as anticancer and antimicrobial agents.
-
Benzyloxy Group: The benzyloxy group can serve as a protecting group or as a key pharmacophoric element that interacts with the target protein. Benzyloxy-containing compounds have been explored for various therapeutic applications.[3]
-
Bromo Substituent: The bromine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for the construction of more complex molecular architectures.[3][4] This versatility makes it a valuable intermediate for creating libraries of compounds for high-throughput screening.
The development of inhibitors for the Bromodomain and Extraterminal Domain (BET) family of proteins, which are epigenetic readers, has garnered significant interest in oncology.[5] Many of these inhibitors feature complex aromatic scaffolds where the strategic placement of halogens and other functional groups is crucial for potency and selectivity. The title compound could serve as a key building block in the synthesis of novel BET inhibitors or other kinase inhibitors.
Logical Relationship of Structural Features to Drug Discovery Potential
Caption: Relationship between structural features and drug discovery potential.
Safety and Handling
1-[4-(Benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. As with many halogenated nitroaromatic compounds, it may be harmful if inhaled, ingested, or absorbed through the skin. For detailed safety information, a material safety data sheet (MSDS) should be consulted.
Conclusion
1-[4-(Benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene is a synthetically accessible and highly functionalized molecule. Its unique combination of a diaryl ether scaffold with fluoro, bromo, nitro, and benzyloxy substituents makes it a valuable intermediate for the synthesis of complex molecular architectures. The strategic placement of these functional groups provides multiple avenues for further chemical modification, rendering it a promising starting material for the development of novel therapeutic agents, particularly in the realm of oncology and infectious diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.
References
-
PubChem. 1-(Benzyloxy)-4-bromo-2-fluorobenzene. National Center for Biotechnology Information. [Link]
-
Zhao, G.-P., & Jiao, C.-L. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity. Records of Natural Products, 17(4), 726-730. [Link]
-
PubChem. 1-fluoro-4-nitrobenzene. National Center for Biotechnology Information. [Link]
-
NMR Spectroscopy. [Link]
-
Wikipedia. 1-Bromo-4-fluorobenzene. [Link]
- Google Patents. CN111944855B - Method for synthesizing (R) -1- (4- (benzyloxy) -3-nitrophenyl) -2-bromoethanol.
-
Sheppard, G. S., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369–8384. [Link]
-
NIST. Benzene, 1-bromo-4-nitro-. NIST Chemistry WebBook. [Link]
-
PubChem. 1-Bromo-4-nitro(
ngcontent-ng-c275232257="" class="ng-star-inserted">2H_4)benzene. National Center for Biotechnology Information. [Link] -
European Patent Office. PROCESS FOR THE PREPARATION OF HALO-SUBSTITUTED BENZENES - EP 3207009 B1. [Link]
-
PubChem. 1-Bromo-4-phenylmethoxybenzene. National Center for Biotechnology Information. [Link]
-
Ali, Q., Shah, M. R., & Ng, S. W. (2011). 4-Bromo-1-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(4), o548. [Link]
-
NIST. Benzene, 1-fluoro-4-nitro-. NIST Chemistry WebBook. [Link]
-
Zhang, G., et al. (2022). Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. ACS Medicinal Chemistry Letters, 13(5), 803–811. [Link]
-
Natural Products Atlas. Compounds. [Link]
-
Sharma, S., et al. (2024). Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. Medicinal Research Reviews. [Link]
-
J-GLOBAL. Drug Discovery Research for Sumitomo Dainippon Pharma Co., Ltd. aiming to become a global specialized player -Focusing on Research Division activities-. [Link]
-
ADISINSIGHT. Drug Repurposing Patent Applications April–June 2025. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
